(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
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Overview
Description
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a complex organic compound that belongs to the class of acrylamides This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-2-ylmethyl group
Mechanism of Action
Target of Action
The primary target of the compound (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is mercury (II) ions in water . It has been used as a chemosensor for the rapid and selective detection of these ions .
Mode of Action
This compound interacts with mercury (II) ions, forming a 2:1 coordination complex . This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving mercury (II) ions and cysteine (Cys), a thiol-containing amino acid . Cys preferentially coordinates the mercury ions of the complex, causing dissociation of the complex and liberation of the dye .
Pharmacokinetics
Its ability to detect mercury (ii) ions in water down to 5 × 10 −8 m (10 ppb) suggests a high sensitivity .
Result of Action
The molecular effect of this compound’s action is the color change of the chemosensor from pink to blue upon reaction with mercury (II) ions . On a cellular level, the compound can be used to detect cysteine in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M .
Action Environment
Environmental factors such as the presence of mercury (II) ions and cysteine in water influence the action, efficacy, and stability of this compound . The compound offers a sensitive and rapid tool for the detection of mercury (II) in water and can be used as a simple and selective chemosensor for the screening of purified biothiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Methoxylation: The benzo[d]thiazole core is then methoxylated using a methoxy group donor, such as dimethyl sulfate or methanol in the presence of a base.
Acryloylation: The methoxybenzo[d]thiazole is then reacted with acryloyl chloride in the presence of a base to form the acrylamide intermediate.
Coupling with nitrophenyl and pyridin-2-ylmethyl groups: The final step involves coupling the acrylamide intermediate with 4-nitrobenzaldehyde and pyridin-2-ylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe or bioactive molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylacrylamide: Lacks the nitrophenyl and pyridin-2-ylmethyl groups.
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Lacks the pyridin-2-ylmethyl group.
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide: Lacks the methoxy group.
Uniqueness
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is unique due to the presence of all three functional groups: methoxybenzo[d]thiazole, nitrophenyl, and pyridin-2-ylmethyl. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-10-11-20-21(14-19)32-23(25-20)26(15-17-4-2-3-13-24-17)22(28)12-7-16-5-8-18(9-6-16)27(29)30/h2-14H,15H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVIVJWACFGJS-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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